Fluazifop-P-butyl

Catalog No.
S614044
CAS No.
79241-46-6
M.F
C19H20F3NO4
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazifop-P-butyl

CAS Number

79241-46-6

Product Name

Fluazifop-P-butyl

IUPAC Name

butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate

Molecular Formula

C19H20F3NO4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1

InChI Key

VAIZTNZGPYBOGF-CYBMUJFWSA-N

SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Synonyms

Fusilade 5(TM)

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

[1] PubChem. Fluazifop-P-butyl. National Institutes of Health.

Selective Control of Grass Weeds

Fluazifop-P-butyl is a selective herbicide, meaning it primarily targets grass weeds while leaving broadleaf crops relatively unharmed [1, 2]. This selectivity is due to the different ways grasses and broadleaf plants synthesize fatty acids. Fluazifop-P-butyl specifically disrupts a key step in the grass-specific pathway [2].

[1] PubChem. Fluazifop-P-butyl. National Institutes of Health. [2] Invasive.Org. FLUAZIFOP-P-BUTYL.

Fluazifop-P-butyl is a selective post-emergence herbicide belonging to the phenoxy compound class. It is primarily used for controlling annual and perennial grass weeds in various crops, including cotton, soybeans, and stone fruits. The compound functions by inhibiting the enzyme acetyl-CoA carboxylase, which is critical for fatty acid synthesis in plants. This disruption leads to the failure of cell membrane integrity, particularly in actively growing tissues like meristems, ultimately causing cell death in susceptible grass species while sparing most broadleaf plants and other monocots .

Fluazifop-P-butyl is absorbed through the leaves and green stems of targeted grasses. It then translocates throughout the plant, accumulating in meristematic tissues (growing points) including roots, rhizomes, and stolons []. There, it inhibits ACCase, an enzyme crucial for fatty acid synthesis in grasses. Disruption of fatty acid synthesis leads to impaired cell membrane formation and ultimately death of the targeted weed [].

Fluazifop-P-butyl undergoes hydrolysis in the environment, breaking down into its active form, fluazifop acid. This reaction is accelerated by increased temperatures and occurs in both soil and water. Hydrolysis is the primary degradation pathway, with microbial metabolism also contributing to its breakdown. The average half-life of fluazifop-P-butyl in soil is estimated to be one to two weeks, while fluazifop acid may persist longer, with residues detectable for up to 45 days post-application .

Fluazifop-P-butyl is synthesized through esterification of fluazifop acid with butanol. The synthesis involves the following steps:

  • Preparation of Fluazifop Acid: This compound can be obtained through various chemical pathways involving phenoxyacetic acids.
  • Esterification: The reaction of fluazifop acid with butanol under acidic conditions creates fluazifop-P-butyl.
  • Purification: The resulting product is purified to remove any unreacted materials or byproducts.

This method ensures a high yield of the desired herbicidal compound while maintaining its efficacy .

Fluazifop-P-butyl is widely used in agriculture as a selective herbicide for controlling grass weeds without harming broadleaf crops. Its applications include:

  • Cereal Crops: Effective against grass weeds in wheat and barley.
  • Horticulture: Used in stone fruit orchards and vineyards.
  • Turf Management: Employed in maintaining golf courses and lawns.
  • Non-Crop Areas: Utilized in industrial sites and along roadsides for weed control .

Research indicates that fluazifop-P-butyl can interact with various environmental factors and other chemicals:

  • With Adjuvants: The efficacy of fluazifop-P-butyl can be enhanced when used with oil adjuvants or nonionic surfactants.
  • Soil Microbial Interactions: Its application has been shown to alter the structure and richness of soil bacterial communities, impacting soil health and crop yield .
  • Compatibility with Other Herbicides: Fluazifop-P-butyl can be mixed with other herbicides like fenoxaprop ethyl ester for broader spectrum weed control .

Fluazifop-P-butyl shares structural similarities with several other herbicides but maintains unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameChemical ClassSelectivityUnique Features
Fenoxaprop ethylPhenoxy compoundSelectiveEffective against annual grasses; often combined with fluazifop-P-butyl
Cyhalofop-butylPhenoxy compoundSelectiveSimilar mode of action; primarily targets rice weeds
ClethodimCyclohexenoneSelectiveBroad-spectrum activity against grasses; different chemical structure
Quizalofop-P-ethylAryloxyphenoxypropanoic acidSelectiveTargets specific grass species; different ester form

Fluazifop-P-butyl's specificity towards grasses while being safe for broadleaf plants makes it particularly valuable in diverse agricultural settings .

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Exact Mass

383.13444261 g/mol

Monoisotopic Mass

383.13444261 g/mol

Heavy Atom Count

27

LogP

4.5 (LogP)

Melting Point

9.0 °C

UNII

N99K0AJ91S

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.20e-07 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

79241-46-6

Wikipedia

Fluazifop-p-butyl

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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